S-[5-(3-Hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-L-cysteine
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Overview
Description
®-2-Amino-3-((5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid is a complex organic compound that features a unique combination of functional groups, including an amino group, a hydroxypropyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-((5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group is introduced via a nucleophilic substitution reaction, where a suitable hydroxypropyl halide reacts with the triazole intermediate.
Thioether Formation: The thiol group is introduced through a nucleophilic substitution reaction with a suitable thiol reagent.
Amino Acid Backbone Formation: The final step involves the formation of the amino acid backbone through a Strecker synthesis or similar method, where an aldehyde, ammonia, and hydrogen cyanide react to form the amino acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can occur at the triazole ring or the amino group, leading to the formation of various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydroxypropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or thiols are used under basic or acidic conditions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-3-((5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-((5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The hydroxypropyl and triazole groups play a crucial role in these interactions, facilitating binding to specific sites on the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-((5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid: Similar structure but lacks the ®-configuration.
2-Amino-3-((5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoic acid: Similar structure but with a butanoic acid backbone instead of propanoic acid.
2-Amino-3-((5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid: Similar structure but with an acetic acid backbone.
Uniqueness
The uniqueness of ®-2-Amino-3-((5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid lies in its ®-configuration, which can significantly influence its biological activity and interactions with molecular targets. This stereochemistry can lead to different pharmacokinetic and pharmacodynamic properties compared to its non-chiral or differently configured analogs.
This detailed article provides a comprehensive overview of ®-2-Amino-3-((5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
571187-31-0 |
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Molecular Formula |
C14H18N4O3S |
Molecular Weight |
322.39 g/mol |
IUPAC Name |
(2R)-2-amino-3-[[5-(3-hydroxypropyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C14H18N4O3S/c15-11(13(20)21)9-22-14-17-16-12(7-4-8-19)18(14)10-5-2-1-3-6-10/h1-3,5-6,11,19H,4,7-9,15H2,(H,20,21)/t11-/m0/s1 |
InChI Key |
TXVNNWSRYNJMJM-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SC[C@@H](C(=O)O)N)CCCO |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(C(=O)O)N)CCCO |
Origin of Product |
United States |
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